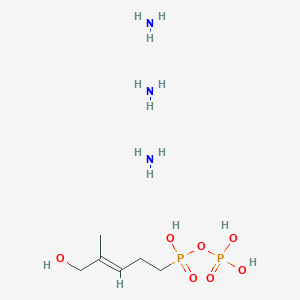
(E)-C-HDMAPP (ammonium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-C-HDMAPP (ammonium) is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. This compound is characterized by its ammonium ion, which plays a crucial role in its chemical behavior and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-C-HDMAPP (ammonium) involves several steps, starting with the preparation of the precursor compounds. The reaction conditions typically include controlled temperatures, specific pH levels, and the use of catalysts to facilitate the desired chemical transformations. The exact synthetic route may vary depending on the desired purity and yield of the final product.
Industrial Production Methods
In an industrial setting, the production of (E)-C-HDMAPP (ammonium) is scaled up to meet demand. This involves optimizing the reaction conditions to ensure consistent quality and high yield. Industrial production methods may include continuous flow reactors, which allow for better control over reaction parameters and increased efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-C-HDMAPP (ammonium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can result in the formation of different oxidation states of the compound.
Reduction: This reaction involves the gain of electrons and can lead to the formation of reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and precise pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation reactions may produce higher oxidation state compounds, while reduction reactions may yield lower oxidation state compounds. Substitution reactions can result in the formation of new compounds with different functional groups.
Scientific Research Applications
(E)-C-HDMAPP (ammonium) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-C-HDMAPP (ammonium) involves its interaction with specific molecular targets and pathways. The ammonium ion plays a crucial role in these interactions, influencing the compound’s reactivity and behavior. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (E)-C-HDMAPP (ammonium) include:
- Ammonium chloride
- Ammonium bicarbonate
- Quaternary ammonium salts
Uniqueness
What sets (E)-C-HDMAPP (ammonium) apart from these similar compounds is its unique structure and specific chemical properties. These properties make it particularly suitable for certain applications where other ammonium compounds may not be as effective.
Properties
Molecular Formula |
C6H23N3O7P2 |
|---|---|
Molecular Weight |
311.21 g/mol |
IUPAC Name |
azane;[(E)-5-hydroxy-4-methylpent-3-enyl]-phosphonooxyphosphinic acid |
InChI |
InChI=1S/C6H14O7P2.3H3N/c1-6(5-7)3-2-4-14(8,9)13-15(10,11)12;;;/h3,7H,2,4-5H2,1H3,(H,8,9)(H2,10,11,12);3*1H3/b6-3+;;; |
InChI Key |
VLHWKNAWRGFXCI-LESCHLGKSA-N |
Isomeric SMILES |
C/C(=C\CCP(=O)(O)OP(=O)(O)O)/CO.N.N.N |
Canonical SMILES |
CC(=CCCP(=O)(O)OP(=O)(O)O)CO.N.N.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



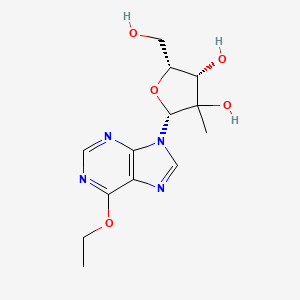
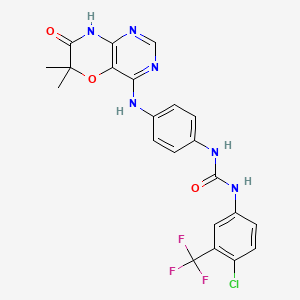
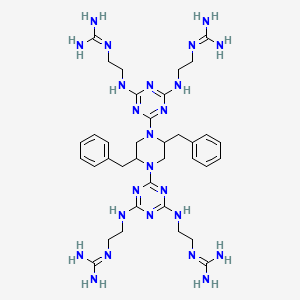
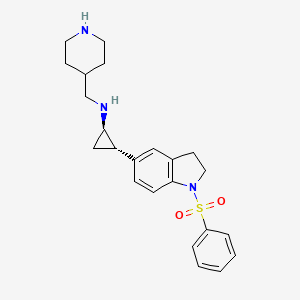

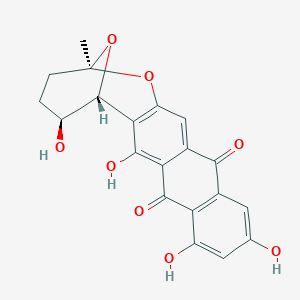
![[Glp5] Substance P (5-11)](/img/structure/B12406748.png)
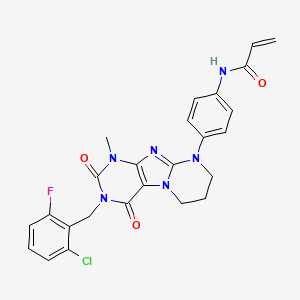
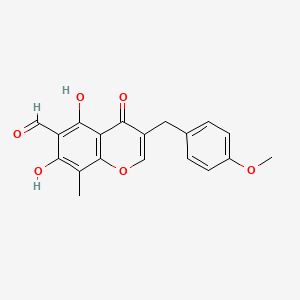

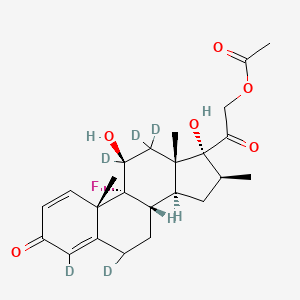
![(1S,2R,3S,5R,6R,7R,8S,9R)-2,8-dihydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B12406772.png)
![Tetrasodium;6-amino-5-[[4-[[[4-[(2-amino-8-oxido-6-sulfonaphthalen-1-yl)diazenyl]-3-sulfoanilino]-oxidomethylidene]amino]-2-sulfophenyl]diazenyl]-4-oxidonaphthalene-2-sulfonate](/img/structure/B12406781.png)
